molecular formula C9H11BO5 B035915 2,6-Dimethoxy-4-formylphenylboronic acid CAS No. 1256355-34-6

2,6-Dimethoxy-4-formylphenylboronic acid

Cat. No.: B035915
CAS No.: 1256355-34-6
M. Wt: 209.99 g/mol
InChI Key: SNAHFCPYLSJIAT-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-formylphenylboronic acid: is an organic compound with the molecular formula C9H11BO5 . It is a boronic acid derivative characterized by the presence of two methoxy groups and a formyl group attached to a phenyl ring.

Mechanism of Action

Target of Action

The primary target of 2,6-Dimethoxy-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.

Result of Action

The result of the compound’s action is the successful formation of carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The SM cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . These conditions, along with the environmental stability of the compound, influence its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-formylphenylboronic acid typically involves the borylation of 2,6-dimethoxy-4-formylphenyl halides using boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-4-formylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,6-Dimethoxy-4-formylphenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .

Comparison with Similar Compounds

Comparison: 2,6-Dimethoxy-4-formylphenylboronic acid is unique due to the presence of both methoxy and formyl groups, which confer distinct reactivity and properties. Compared to 2,6-Dimethoxyphenylboronic acid, the formyl group in this compound allows for additional functionalization and reactivity. Similarly, the methoxy groups provide electron-donating effects that influence the compound’s chemical behavior .

Properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-7-3-6(5-11)4-8(15-2)9(7)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAHFCPYLSJIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400740
Record name 2,6-Dimethoxy-4-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-34-6
Record name 2,6-Dimethoxy-4-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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